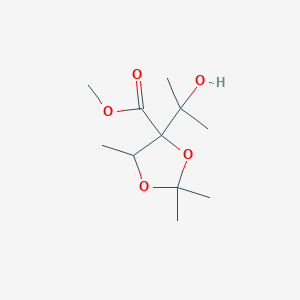
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one, also known as 4R-EET, is a dioxolane derivative that has been studied for its potential applications in scientific research. It is a member of the family of dioxolanes, which are cyclic ethers with two oxygen atoms in the ring. 4R-EET has been found to have a wide range of biochemical and physiological effects and to be a useful tool for laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one involves the condensation of ethyl acetoacetate with 2-bromo-3-hydroxytetrahydrofuran followed by cyclization and dehydration.
Starting Materials
Ethyl acetoacetate, 2-bromo-3-hydroxytetrahydrofuran
Reaction
Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium enolate., Step 2: 2-bromo-3-hydroxytetrahydrofuran is added to the reaction mixture and stirred at room temperature for several hours to allow for condensation., Step 3: The resulting intermediate is then cyclized by heating with acetic anhydride to form the tetrahydrofuran ring., Step 4: The final step involves dehydration of the intermediate by heating with sulfuric acid to form (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one.
Wissenschaftliche Forschungsanwendungen
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of protein-protein interactions. It has also been used in the development of novel drugs, in the study of cellular signaling pathways, and in the study of metabolic processes.
Wirkmechanismus
The mechanism of action of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one is still under investigation. However, it has been found to interact with a number of proteins, including enzymes and other proteins involved in metabolic processes. It has also been found to interact with the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.
Biochemische Und Physiologische Effekte
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive compound that can be easily synthesized. In addition, it is a relatively stable compound that can be stored for long periods of time without significant degradation. On the other hand, it is a relatively small molecule that can be difficult to work with in some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in scientific research. These include further research into its mechanism of action and its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further research into its use in the development of novel drugs could lead to the development of new treatments for a variety of diseases. Finally, further research into its use in the study of cellular signaling pathways could lead to a better understanding of the mechanisms of disease.
Eigenschaften
IUPAC Name |
2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHYJKATIMBATC-VLJCEMICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@H](COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)